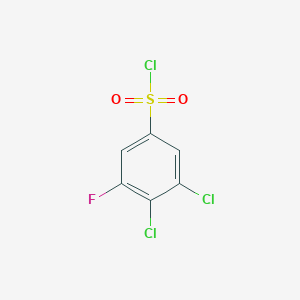

3,4-Dichloro-5-fluorobenzenesulfonyl chloride

描述

Systematic IUPAC Nomenclature and Alternative Designations

The compound is systematically named 3,4-dichloro-5-fluorobenzenesulfonyl chloride under IUPAC guidelines, reflecting the positions of substituents on the benzene ring. The numbering begins at the sulfonyl chloride group (-SO$$2$$Cl) as position 1, with chlorine atoms at positions 3 and 4 and a fluorine atom at position 5. Its molecular formula is C$$ 6$$H$$2$$Cl$$3$$FO$$_2$$S, with a molecular weight of 263.50 g/mol .

Alternative designations include:

- 3,4-Dichloro-5-fluorobenzene-1-sulfonyl chloride

- 3,4-Dichloro-5-fluorophenylsulfonyl chloride

- Benzenesulfonyl chloride, 3,4-dichloro-5-fluoro- (CAS 1803835-06-4).

The SMILES notation (O=S(C1=CC(F)=C(C(Cl)=C1)Cl)(Cl)=O ) and InChIKey (DVAHBTCBQASAHZ-UHFFFAOYSA-N ) further specify its connectivity and stereoelectronic features.

Molecular Geometry and Electronic Configuration

The benzene ring adopts a planar hexagonal geometry, with substituents arranged in a meta-para pattern relative to the sulfonyl chloride group. The sulfonyl chloride moiety exhibits a tetrahedral geometry around the sulfur atom, with bond angles of approximately 109.5° for O-S-O and 103° for Cl-S-O.

Electronic configuration highlights :

- The sulfonyl chloride group (-SO$$_2$$Cl) is strongly electron-withdrawing, polarizing the benzene ring and directing electrophilic substitution to the remaining unsubstituted positions.

- Chlorine (3.0 Pauling electronegativity) and fluorine (4.0) atoms induce inductive effects, further deactivating the ring.

A table summarizing key bond lengths and angles:

| Bond/Parameter | Value (Å/°) | Source |

|---|---|---|

| S-Cl | 2.047 ± 0.008 | |

| S-O | 1.417 ± 0.012 | |

| C-S | 1.764 ± 0.009 | |

| O-S-O angle | 122.5 ± 3.6 | |

| Cl-S-O angle | 105.5 ± 1.8 |

Crystallographic Data and Conformational Analysis

Crystallographic studies of analogous sulfonyl chlorides (e.g., benzene sulfonyl chloride) reveal monoclinic or orthorhombic crystal systems with space groups such as Pna2$$_1$$. Key conformational features include:

- Intramolecular interactions : Weak C-H···O/F hydrogen bonds stabilize the sulfonyl chloride group’s orientation.

- Packing motifs : Offset face-to-face π-stacking with centroid distances of 3.715 Å and slippage of 1.501 Å .

For this compound, the torsional angle between the sulfonyl group and benzene ring is critical. Computational models predict a ~75° rotation to minimize steric clashes between substituents.

Comparative Structural Features with Ortho/Meta/Para Isomers

Structural differences among isomers significantly influence reactivity and physical properties:

Electronic effects :

属性

IUPAC Name |

3,4-dichloro-5-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-4-1-3(13(9,11)12)2-5(10)6(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIHUIHNXWSHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-fluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzenesulfonyl chloride derivatives. One common method includes the reaction of 3,4-dichlorobenzenesulfonyl chloride with a fluorinating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

化学反应分析

Types of Reactions

3,4-Dichloro-5-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

科学研究应用

Pharmaceutical Synthesis

3,4-Dichloro-5-fluorobenzenesulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its electrophilic nature allows for the formation of sulfonamide derivatives, which are crucial in drug development.

Case Study: Anticancer Agents

In a study published in the European Journal of Medicinal Chemistry, derivatives synthesized from this compound exhibited significant cytotoxicity against hepatic carcinoma cell lines. The sulfonylation reactions facilitated by this compound were instrumental in developing NF-κB inhibitors that showed promise in cancer treatment .

Biological Modifications

The compound is utilized for modifying biomolecules such as proteins and peptides through sulfonylation reactions. This modification can enhance the biological activity of these molecules or alter their pharmacokinetic properties.

Example: Autotaxin Inhibitors

Research has demonstrated that analogues derived from benzene-sulfonamide scaffolds, including those involving this compound, exhibit potent inhibition of autotaxin, an enzyme implicated in cancer metastasis . The modifications allowed for improved binding affinities and reduced resistance in cancer cell lines.

Agrochemical Development

In agrochemistry, this compound is employed to synthesize herbicides and pesticides that target specific biological pathways in plants or pests. Its ability to form stable sulfonyl derivatives makes it suitable for creating effective agrochemical agents.

Research Insight:

A patent application has described the use of sulfonyl chlorides like this compound in developing compounds that act as CRTH2 antagonists for treating inflammatory diseases . Such compounds have potential applications in managing allergic reactions and asthma.

Summary Table of Applications

作用机制

The mechanism by which 3,4-Dichloro-5-fluorobenzenesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The compound can modify molecular targets by introducing sulfonyl groups, which can alter the chemical and physical properties of the target molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 3,4-dichloro-5-fluorobenzenesulfonyl chloride can be contextualized by comparing it to the following analogs:

2,4-Dichloro-5-fluorobenzenesulfonyl Chloride

- CAS : 874773-65-6

- Molecular Formula : C₆H₂Cl₂FO₂S

- Molecular Weight : 263.50 g/mol

- Key Differences: Substituent positions: Chlorine at 2- and 4-positions vs. 3- and 4-positions in the target compound. Applications: Used industrially for sulfonation reactions but restricted to non-medicinal R&D due to hazards .

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

- CAS : 886496-83-9

- Molecular Formula : C₈H₃ClF₃O

- Molecular Weight : ~223.56 g/mol (calculated)

- Key Differences: Functional group: Benzoyl chloride (–COCl) vs. sulfonyl chloride (–SO₂Cl). Electronic effects: The trifluoromethyl (–CF₃) group is a strong electron-withdrawing substituent, enhancing electrophilicity at the carbonyl carbon.

2,3,4-Trichloro-5-fluorobenzoic Acid Chloride

- CAS : 115549-05-8

- Molecular Formula : C₇HCl₃FO

- Molecular Weight : ~241.44 g/mol (calculated)

- Key Differences :

Table 1: Comparative Data for Halogenated Aromatic Chlorides

| Compound | CAS | Functional Group | Molecular Weight (g/mol) | Key Substituents | Primary Use |

|---|---|---|---|---|---|

| This compound | Not available | –SO₂Cl | ~263.50 (estimated) | 3-Cl, 4-Cl, 5-F | Synthesis intermediate |

| 2,4-Dichloro-5-fluorobenzenesulfonyl chloride | 874773-65-6 | –SO₂Cl | 263.50 | 2-Cl, 4-Cl, 5-F | Industrial sulfonation |

| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | 886496-83-9 | –COCl | 223.56 | 3-Cl, 5-CF₃ | R&D applications |

| 2,3,4-Trichloro-5-fluorobenzoic acid chloride | 115549-05-8 | –COCl | 241.44 | 2-Cl, 3-Cl, 4-Cl, 5-F | Specialty synthesis |

生物活性

3,4-Dichloro-5-fluorobenzenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxic effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with various biological molecules.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits notable anti-inflammatory effects. One study evaluated its impact on nitric oxide (NO) secretion in mouse RAW264.7 macrophages induced by lipopolysaccharide (LPS). The results indicated that treatment with this compound significantly reduced NO production compared to controls:

| Treatment | NO Production (%) |

|---|---|

| Control | 100% |

| PDTC | 66.42 ± 1.83 |

| Compound | 45.37 ± 2.29 |

These findings suggest that the compound may inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response .

Cytotoxic Effects

In addition to its anti-inflammatory properties, the compound has shown cytotoxic effects against various cancer cell lines. A study synthesized several analogues of benzene-sulfonamides, including this compound, and tested their cytotoxicity against human melanoma cells. The results indicated that these compounds could inhibit cell proliferation effectively:

| Compound | IC50 (nM) |

|---|---|

| 3b | ~9 |

| 3f | ~32 |

| 3g | ~40 |

These values reflect the potency of the compounds in inhibiting tumor cell growth through various mechanisms, including apoptosis and cell cycle arrest .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of LPS-induced signaling pathways : The compound appears to interfere with the signaling pathways activated by LPS in macrophages, leading to decreased production of inflammatory mediators.

- Covalent modification of proteins : As a sulfonyl chloride derivative, it can react with nucleophilic sites on proteins, potentially altering their function and contributing to its cytotoxic effects.

Case Studies

- Anti-inflammatory Study : In a controlled experiment using RAW264.7 cells, treatment with 6 μM of the compound resulted in a significant reduction of NO secretion when compared to untreated cells. This suggests a potential therapeutic application for inflammatory diseases .

- Cytotoxicity in Cancer Cells : A series of analogues were tested for their ability to inhibit the growth of melanoma cells. The most potent compounds demonstrated IC50 values significantly lower than those observed for standard chemotherapeutics, indicating the potential for developing new cancer therapies based on this scaffold .

常见问题

Q. What are the standard synthetic routes for preparing 3,4-dichloro-5-fluorobenzenesulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves chlorosulfonation of the parent aromatic compound. For example, sodium hypochlorite (NaClO) in aqueous or 1,4-dioxane solvent systems can selectively introduce sulfonyl chloride groups. Reaction temperature (e.g., reflux at ~65–80°C) and stoichiometry of Cl− donors are critical for minimizing side products like over-chlorinated derivatives . Alternative routes may use thionyl chloride (SOCl₂) for sulfonic acid activation. Optimization should prioritize purity (>95% by HPLC) and safety due to exothermic reactions .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., fluorine-induced splitting in aromatic regions).

- Mass spectrometry : Exact mass analysis (e.g., 211.951 g/mol for the parent ion) to verify molecular composition .

- Elemental analysis : Match theoretical vs. experimental Cl/F/S content.

- Chromatography : HPLC with UV detection (λ ~254 nm) to detect impurities like unreacted precursors .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) to prevent hydrolysis .

- Safety : Use PPE (gloves, goggles, respirators) due to corrosive hazards (GHS05, H314). Neutralize spills with sodium bicarbonate or sand. Avoid water contact to prevent HCl/HF release .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during sulfonyl chloride synthesis?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution, while dioxane improves Cl− solubility for controlled chlorination .

- Catalysis : Lewis acids (e.g., FeCl₃) may accelerate sulfonation but risk over-chlorination.

- Kinetic monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation (e.g., sulfonic acid intermediates) to adjust reagent dosing .

Q. How do electronic effects (e.g., fluorine substituents) influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Computational modeling : DFT studies reveal electron-withdrawing effects of Cl/F groups activate the sulfonyl chloride for nucleophilic attack (e.g., SN2 mechanisms).

- Experimental validation : Compare reaction rates with analogs (e.g., 3,4-difluorobenzenesulfonyl chloride) under identical conditions. Fluorine’s ortho/para-directing nature may sterically hinder bulky nucleophiles .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Reference standardization : Cross-validate spectra against NIST Chemistry WebBook or PubChem entries for analogous sulfonyl chlorides .

- Isotopic labeling : Use ³⁵S-labeled derivatives to distinguish sulfonyl chloride peaks from impurities in complex mixtures.

- Collaborative data sharing : Leverage open-access repositories (e.g., PubChem) to aggregate and reconcile conflicting datasets .

Q. How can researchers characterize decomposition products under thermal or hydrolytic stress?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Monitor mass loss at 100–150°C to detect HCl/HF release.

- LC-MS/MS : Identify hydrolyzed products (e.g., 3,4-dichloro-5-fluorobenzenesulfonic acid) via fragmentation patterns .

- XRD : Crystallize degradation byproducts to confirm structural changes .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules (e.g., pharmaceuticals or agrochemicals)?

- Methodological Answer :

- Sulfonamide formation : React with amines to generate sulfonamide pharmacophores. For example, coupling with pyridinylmethylamines yields potential kinase inhibitors .

- Cross-coupling : Use Pd-catalyzed reactions to introduce aryl/heteroaryl groups for agrochemical candidates (e.g., herbicides) .

Q. How can computational tools predict the environmental impact or toxicity of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。